"2-(Oxan-4-yl)propan-2-amine hydrochloride chemical properties"
An In-depth Technical Guide to the Chemical Properties of 2-(Oxan-4-yl)propan-2-amine hydrochloride Introduction In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improve...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Properties of 2-(Oxan-4-yl)propan-2-amine hydrochloride
Introduction
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical properties and biological activity is paramount. Saturated heterocyclic systems, particularly those rich in sp³-hybridized carbons, have become increasingly valuable for their ability to provide three-dimensional diversity, a key factor in enhancing target selectivity and improving drug-like properties.[1] Among these, the tetrahydropyran (oxane) moiety is a privileged structure, frequently incorporated to optimize solubility, metabolic stability, and lipophilicity.
This guide provides a comprehensive technical overview of 2-(Oxan-4-yl)propan-2-amine hydrochloride (CAS Number: 944146-25-2), a versatile building block for drug discovery.[2][3] As a Senior Application Scientist, this document aims to synthesize its fundamental chemical properties, analytical methodologies, and synthetic considerations, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Molecular Identity and Physicochemical Properties
The structural and physical characteristics of a compound are the bedrock of its application in synthesis and drug design. 2-(Oxan-4-yl)propan-2-amine hydrochloride is a primary amine featuring a tetrahydropyran ring attached to a tertiary carbon center. The hydrochloride salt form generally enhances its aqueous solubility and stability compared to the free base.[4]
Chemical Structure and Nomenclature
The compound consists of a central tetrahydropyran ring substituted at the 4-position with a propan-2-amine group. The amine is protonated, forming a hydrochloride salt.
Process Chemistry Guide: Scalable Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)propan-2-amine Hydrochloride
Executive Summary This technical guide details the synthesis of 2-(tetrahydro-2H-pyran-4-yl)propan-2-amine hydrochloride , a "privileged scaffold" in medicinal chemistry. The gem-dimethyl group adjacent to the amine prov...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of 2-(tetrahydro-2H-pyran-4-yl)propan-2-amine hydrochloride , a "privileged scaffold" in medicinal chemistry. The gem-dimethyl group adjacent to the amine provides metabolic stability by blocking
-carbon oxidation, while the tetrahydropyran (THP) ring offers improved solubility compared to carbocyclic analogs.
The recommended route utilizes a Grignard-Ritter sequence . This pathway is selected for its scalability, cost-effectiveness, and avoidance of hazardous azide intermediates often associated with tertiary amine synthesis.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is a tertiary carbinamine. Direct nucleophilic substitution on a tertiary carbon is sterically disfavored and prone to elimination. Therefore, the strategy relies on constructing the carbon skeleton first, followed by nitrogen installation via a stabilized carbocation intermediate (Ritter reaction).
Strategic Disconnection
C-N Bond Formation: The hindered amine is best installed via the Ritter reaction of a tertiary alcohol.
C-C Bond Formation: The tertiary alcohol is readily accessible via a double Grignard addition to an ester.
Figure 1: Retrosynthetic logic flow from target salt to commercially available ester.[1][2][3]
Rationale: Using methylmagnesium bromide (MeMgBr) converts the ester to a tertiary alcohol. A 3.0 equivalent excess is required because the intermediate ketone is more reactive than the ester, but we ensure full conversion to the alcohol.
Protocol:
Setup: Flame-dry a 3-neck RB flask under
atmosphere.
Reagent: Charge MeMgBr (3.0 M in Et2O, 3.0 eq). Cool to 0°C.
Addition: Dissolve Methyl tetrahydro-2H-pyran-4-carboxylate (1.0 eq) in anhydrous THF (5 volumes). Add dropwise to the Grignard solution, maintaining internal temp <10°C.
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain: PMA or KMnO4) or GC-MS.
Quench: Cool to 0°C. Carefully quench with saturated aqueous
. (Caution: Exothermic).
Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over
, filter, and concentrate.
Purification: Usually not required. The crude tertiary alcohol is a clear, viscous oil suitable for the next step.
Rationale: The tertiary alcohol forms a stable tertiary carbocation in strong acid. Acetonitrile acts as the nucleophile. This avoids the use of toxic azides (Curtius route) or expensive metal catalysts.
Protocol:
Setup: Flask equipped with a reflux condenser and internal thermometer.
Solvent/Reagent: Dissolve the crude alcohol (1.0 eq) in Acetonitrile (MeCN, 10 volumes). MeCN serves as both solvent and reactant.
Acid Addition: Cool to 0°C. Add conc.
(2.0 eq) dropwise.
Critical Parameter: Do not let temp exceed 20°C during addition to prevent elimination to the alkene (isobutylene derivative).
Reaction: Heat to 50-60°C for 3–6 hours. The mixture will darken.
Workup: Pour reaction mixture onto ice-water. Neutralize with NaOH or
to pH ~8.
Extraction: Extract with DCM or EtOAc. The product is an amide and may be moderately water-soluble; salting out the aqueous layer helps.
Purification: Recrystallization from hexanes/EtOAc or column chromatography (if dark).
Step 3: Hydrolysis and Salt Formation
Transformation: Acetamide Intermediate
Target Amine Hydrochloride.
Rationale: Sterically hindered acetamides are extremely difficult to hydrolyze. Standard refluxing HCl often fails. Alkaline hydrolysis in high-boiling solvent (ethylene glycol) is the authoritative method for hindered amides, followed by salt formation.
Protocol:
Hydrolysis:
Suspend acetamide (1.0 eq) in Ethylene Glycol (5 volumes).
Add KOH pellets (5.0 eq).
Reflux at 150–160°C for 12–24 hours. (Monitor by HPLC/LC-MS; disappearance of amide peak).
Mass Spectrometry (ESI+): m/z calculated for [M+H]+ 144.13; observed 144.1.
References
Ritter Reaction Mechanism & Scope
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mon monohydric Alcohols. Journal of the American Chemical Society.[5]
Source:
Synthesis of THP-Amine Derivatives (Patent)
Mitchell, I. S., et al. (2013). Heterocyclic Ureas as Kinase Inhibitors. WO2013134298A1.
Source:
Hydrolysis of Hindered Amides
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard procedure for hydrolysis of resistant amides using KOH/Glycol).
Source:
Grignard Addition to Esters
Kikushima, K., et al. (2018). Grignard Reaction. Organic Syntheses.
Introduction: The Oxane Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Novel Oxane Derivatives The oxane ring, a six-membered saturated heterocycle containing one oxygen atom, represents a privileged scaffold in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of Novel Oxane Derivatives
The oxane ring, a six-membered saturated heterocycle containing one oxygen atom, represents a privileged scaffold in medicinal chemistry and natural product synthesis. Its derivatives are integral to a vast array of biologically active molecules, from simple sugars like the pyranose form of glucose to complex therapeutic agents.[1] The versatility of the oxane skeleton, combined with its favorable physicochemical properties, makes it an attractive starting point for the design of novel therapeutic agents.[2][3]
Unlike highly strained rings like oxetanes, the oxane ring generally exists in a stable chair conformation, which allows for precise three-dimensional positioning of substituents.[4] This structural feature is critical for achieving specific and high-affinity interactions with biological targets such as enzymes and receptors. In recent years, synthetic chemists have developed numerous innovative methodologies to access novel oxane derivatives, leading to the discovery of compounds with a broad spectrum of pharmacological activities.[2][3][5] This guide provides a technical overview of the key biological activities of these novel derivatives, the methodologies used to assess their function, and the underlying mechanisms of action.
Spectrum of Biological Activities
Oxane derivatives have demonstrated a remarkable diversity of biological effects, positioning them as promising candidates for drug discovery programs targeting a range of human diseases.[3]
Antimalarial Activity
A prominent class of oxane derivatives are the 1,2,4-trioxanes, famously represented by the natural product artemisinin and its synthetic analogs. These compounds are potent antimalarial agents.[6][7] Their mechanism of action is dependent on the endoperoxide bridge within the trioxane ring.[6] Inside the malaria parasite, which is rich in ferrous iron (Fe(II)) from hemoglobin digestion, the trioxane ring undergoes reductive cleavage.[6][7] This process, catalyzed by Fe(II), generates highly reactive carbon-centered radicals that alkylate and damage essential parasite proteins, leading to parasite death.[6] The targeted release of the drug is a key feature, as the trioxane ring is largely stable until it encounters the high intra-parasitic iron concentrations.[6]
Anticancer Activity
Numerous novel oxane derivatives have been synthesized and evaluated for their potential as anticancer agents.[8][9] These compounds exhibit cytotoxic effects against a wide variety of cancer cell lines, including those of the breast, lung, and pancreas.[8][9] For instance, certain 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives have shown significant growth inhibition (GI50) values in the low micromolar range against the NCI-60 cancer cell line panel.[8] One promising compound from this series showed a high correlation with Tamoxifen, a selective estrogen receptor modulator, suggesting a potential mechanism of action involving estrogen receptors.[8] Similarly, derivatives of 1,4,5-oxathiazine-4,4-dioxide have demonstrated potent anti-proliferative effects, significantly reducing cell proliferation in pancreatic and breast cancer cell lines.[9]
Antimicrobial Activity
The oxazine class of derivatives, which are structurally related to oxanes, are well-documented for their promising antimicrobial properties.[2][5] They have been shown to be effective against both Gram-positive and Gram-negative bacteria.[2] For example, certain synthetic oxazines exhibit good activity against Bacillus subtilis and Staphylococcus epidermidis (Gram-positive) as well as excellent activity against Escherichia coli (Gram-negative).[2] The mechanism of action can vary, but often involves disruption of the bacterial cell wall or inhibition of essential enzymes. The broad applicability and proven efficacy make oxane-based structures a continuing focus for the development of new antibiotics to combat drug-resistant pathogens.[3]
Other Therapeutic Areas
Beyond these primary areas, oxazine and oxazole derivatives have been investigated for a wide range of other biological activities, including:
Anti-inflammatory: Reducing inflammation in various models.[2][10]
Anticonvulsant: Showing potential in the treatment of seizures.[3]
Analgesic and Sedative: Exhibiting pain-relieving and calming effects.[3]
Antitubercular: Demonstrating activity against Mycobacterium tuberculosis.[3][10]
This wide range of activities underscores the chemical and biological versatility of the oxane scaffold.[2][3]
Mechanism of Action: A Deeper Look at Antimalarial Trioxanes
The targeted drug release mechanism of 1,2,4-trioxane antimalarials is a prime example of chemically sophisticated drug design. The process is initiated by the interaction with ferrous iron (Fe(II)), which is abundant within the parasite's food vacuole.
The key steps are:
Reductive Cleavage: Fe(II) donates an electron to the peroxide bridge of the trioxane ring, causing it to break.
Radical Formation: This cleavage results in the formation of an oxygen-centered radical, which then rearranges to form a more stable and highly reactive carbon-centered radical.
Target Alkylation: The carbon radical proceeds to indiscriminately alkylate and damage a multitude of vital parasite proteins and lipids, leading to oxidative stress and cell death.
This iron-dependent activation ensures that the drug's cytotoxic effects are largely confined to the parasite, minimizing damage to the host.[6][7]
Fig. 1: Iron-mediated activation of antimalarial trioxanes.
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of novel oxane derivatives, rigorous and standardized in vitro assays are essential. The following protocols describe core methodologies for assessing anticancer and antibacterial activity.
Protocol: In Vitro Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan.
Step-by-Step Methodology:
Cell Seeding:
Culture selected cancer cells (e.g., MCF-7 breast cancer) to ~80% confluency.
Trypsinize, count, and dilute the cells to a concentration of 5 x 10⁴ cells/mL in complete culture medium.
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
Compound Treatment:
Prepare a stock solution of the novel oxane derivative in DMSO (e.g., 10 mM).
Perform serial dilutions of the stock solution in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
Incubate for 48-72 hours at 37°C, 5% CO₂.
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
Add 20 µL of the MTT solution to each well.
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization and Absorbance Reading:
Carefully remove the medium from each well without disturbing the formazan crystals.
Add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that inhibits 50% of the cell population) value.
Fig. 2: Experimental workflow for the MTT cytotoxicity assay.
Data Summary: Anticancer and Antimicrobial Activities
The following tables summarize representative biological activity data for novel oxane-related derivatives as reported in the literature.
Table 1: Anticancer Activity of Selected Oxane Derivatives
Novel oxane derivatives constitute a rich and versatile class of heterocyclic compounds with significant therapeutic potential. Their proven efficacy in areas like malaria, cancer, and bacterial infections highlights the value of the oxane scaffold in drug design.[2][6][8] The ability to synthesize a wide range of derivatives allows for fine-tuning of their pharmacological profiles, improving potency, selectivity, and metabolic stability.[4]
Future research should focus on several key areas:
Mechanism Elucidation: While activity has been demonstrated, the precise molecular targets for many anticancer and antimicrobial derivatives remain to be identified.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the oxane scaffold will help in designing next-generation compounds with enhanced efficacy and reduced toxicity.[9]
In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced into preclinical animal models to assess their safety, pharmacokinetics, and in vivo efficacy.
The continued exploration of oxane chemistry and biology is poised to deliver a new wave of innovative medicines to address pressing global health challenges.
References
A Theoretical Study on Derivatives of 1,2,4-trioxane as Potential Anti-malarials and an Analysis of the Mechanism of Drug Release in the Presence of Fe(III) Ions. Bentham Science Publishers.
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications.
Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research.
Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate.
Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed.
A Theoretical Study on Derivatives of 1,2,4-Trioxane as Potential Anti-malarials and an Analysis of the Mechanism of Drug Release in the Presence Of Fe(III) Ions. ResearchGate.
Synthesis, Kinetics, Reaction Mechanism and Biological Activity Studies of Novel 1, 3-Oxazine Compound. ZANCO Journals.
A comprehensive review on biological activities of oxazole derivatives. Journal of Chemical and Pharmaceutical Research.
Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. PMC.
A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
The Strategic Intermediate: A Technical Guide to 2-(Oxan-4-yl)propan-2-amine Hydrochloride in Pharmaceutical Synthesis
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals Foreword: The Unseen Architect in Modern Therapeutics In the intricate world of pharmaceutical development, the journey from a conce...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect in Modern Therapeutics
In the intricate world of pharmaceutical development, the journey from a conceptual molecule to a life-saving therapeutic is paved with critical chemical entities known as intermediates. These compounds, while not the final active pharmaceutical ingredient (API), are the unsung heroes that enable the efficient and scalable synthesis of complex drug molecules. This guide focuses on one such pivotal intermediate: 2-(Oxan-4-yl)propan-2-amine hydrochloride. With its unique structural features, this molecule has emerged as a key building block in the synthesis of targeted therapies, most notably in the class of Bruton's tyrosine kinase (BTK) inhibitors. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview, from its fundamental chemical properties and synthesis to its critical role in the construction of cutting-edge pharmaceuticals.
Molecular Profile and Physicochemical Properties
2-(Oxan-4-yl)propan-2-amine hydrochloride, also known by its synonym 2-(tetrahydro-2H-pyran-4-yl)propan-2-amine hydrochloride, is a primary amine salt. The molecule features a central quaternary carbon, lending it steric bulk, attached to a tetrahydropyran ring. This heterocyclic moiety is a common feature in many bioactive compounds, often improving pharmacokinetic properties such as solubility and metabolic stability.[1]
Synthesis of 2-(Oxan-4-yl)propan-2-amine Hydrochloride: A Focus on Reductive Amination
The most prevalent and industrially scalable method for the synthesis of 2-(Oxan-4-yl)propan-2-amine hydrochloride is through reductive amination.[4] This powerful reaction forms a new carbon-nitrogen bond by reacting a carbonyl compound with an amine, followed by reduction of the intermediate imine.
Retrosynthetic Analysis and Key Starting Materials
A logical retrosynthetic disconnection of the target molecule points to two primary starting materials:
Oxan-4-one (Tetrahydro-4H-pyran-4-one): A commercially available cyclic ketone.[1]
2-Nitropropane or a related ammonia equivalent: The source of the amine functionality.
General Synthetic Pathway: A Two-Step, One-Pot Approach
The synthesis can be efficiently carried out in a one-pot fashion, which is highly desirable for industrial applications to minimize waste and improve efficiency.
// Edges
Start -> ImineFormation [label="Condensation\n(Weak Acid Catalyst)"];
ImineFormation -> Reduction [label="Reducing Agent\n(e.g., NaBH3CN, H2/Catalyst)"];
Reduction -> FreeBase [label="Work-up"];
FreeBase -> HCl_Salt [label="HCl in suitable solvent"];
}
.
Caption: General workflow for the synthesis of 2-(Oxan-4-yl)propan-2-amine hydrochloride.
Detailed Experimental Protocol (Illustrative)
While specific patented procedures may vary, the following protocol illustrates a common approach to reductive amination for this class of compounds.
Materials:
Oxan-4-one
2-Nitropropane
Ammonium acetate
Titanium(IV) isopropoxide (Ti(OiPr)₄)
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
Methanol (MeOH) or Ethanol (EtOH)
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or isopropanol)
Ethyl acetate (EtOAc)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Imine Formation: To a solution of oxan-4-one in a suitable solvent such as methanol or ethanol, add 2-nitropropane and a catalytic amount of ammonium acetate. Some protocols may utilize a Lewis acid like titanium(IV) isopropoxide to facilitate imine formation. The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Reduction: Once the imine formation is deemed complete, the reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added portion-wise to control the exothermic reaction. The choice of reducing agent is critical; sodium cyanoborohydride is often preferred as it is more selective for the imine over the ketone starting material. The reaction is allowed to warm to room temperature and stirred until the reduction is complete, as monitored by TLC or GC-MS.
Work-up and Extraction: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is then basified with a saturated sodium bicarbonate solution and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
Purification of the Free Base: The crude free base can be purified by vacuum distillation or column chromatography on silica gel.
Salt Formation: The purified free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in a compatible solvent is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold non-polar solvent (e.g., hexane), and dried under vacuum to yield 2-(Oxan-4-yl)propan-2-amine hydrochloride as a solid.
Application in Pharmaceutical Synthesis: A Key Intermediate for Zanubrutinib
The primary and most significant application of 2-(Oxan-4-yl)propan-2-amine hydrochloride is as a crucial building block in the synthesis of Zanubrutinib (trade name Brukinsa®), a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[5] BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies.[6][7]
The Role in Zanubrutinib's Molecular Architecture
Zanubrutinib's structure features a complex heterocyclic core. The 2-(Oxan-4-yl)propan-2-amine moiety is incorporated into the final drug molecule and plays a significant role in its overall pharmacological profile. The tetrahydropyran ring can contribute to improved solubility and metabolic stability, while the gem-dimethyl group provides a specific steric and electronic environment that can influence binding to the target protein.
Illustrative Synthetic Step in Zanubrutinib Synthesis
In the synthesis of Zanubrutinib, 2-(Oxan-4-yl)propan-2-amine is typically coupled with a functionalized pyrimidine or a related heterocyclic core. This is often achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the amine displaces a leaving group on the heterocyclic ring.
// Edges
Intermediate -> Coupling;
Core -> Coupling;
Coupling -> Zanubrutinib_Precursor;
Zanubrutinib_Precursor -> Final_Steps [style=dashed];
Final_Steps -> Zanubrutinib [style=dashed];
}
.
Caption: Role of 2-(Oxan-4-yl)propan-2-amine in the synthesis of a Zanubrutinib precursor.
Analytical Characterization and Quality Control
Ensuring the purity and identity of pharmaceutical intermediates is paramount for the quality and safety of the final API. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of 2-(Oxan-4-yl)propan-2-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring, the gem-dimethyl groups, and the amine protons (which may be broad and exchangeable). The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms in the molecule, with distinct chemical shifts for the carbons of the tetrahydropyran ring, the quaternary carbon, and the methyl groups.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for assessing the purity of 2-(Oxan-4-yl)propan-2-amine hydrochloride.[8] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
HPLC Parameter
Typical Conditions
Column
C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
A: Water with 0.1% TFA or Formic AcidB: Acetonitrile with 0.1% TFA or Formic Acid
Gradient
A suitable gradient from low to high organic content
Flow Rate
1.0 mL/min
Detection
UV at a low wavelength (e.g., 210-220 nm) or by Mass Spectrometry (LC-MS)
Injection Volume
10 µL
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For 2-(Oxan-4-yl)propan-2-amine, the expected mass for the protonated molecule [M+H]⁺ would be approximately 144.1383.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling 2-(Oxan-4-yl)propan-2-amine hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion: An Indispensable Component in Targeted Therapy
2-(Oxan-4-yl)propan-2-amine hydrochloride exemplifies the critical role of well-designed intermediates in modern pharmaceutical synthesis. Its straightforward and scalable synthesis via reductive amination, combined with its unique structural features, has made it an invaluable component in the production of the BTK inhibitor Zanubrutinib. As the landscape of targeted therapies continues to evolve, the demand for such strategically designed building blocks will undoubtedly grow, further cementing the importance of intermediates like 2-(Oxan-4-yl)propan-2-amine hydrochloride in the future of medicine.
References
BenchChem. (2025).
ChemRxiv. (2024). Synthesis routes of S-Zanubrutinib identified with CDI CASP. ChemRxiv.
National Center for Biotechnology Information. (n.d.). Purification and initial characterization of proline 4-hydroxylase from Streptomyces griseoviridus P8648: a 2-oxoacid, ferrous-dependent dioxygenase involved in etamycin biosynthesis.
Application Note: High-Efficiency Derivatization of 2-(Oxan-4-yl)propan-2-amine Hydrochloride for SAR Studies
[1][2] Executive Summary This guide details the optimized derivatization protocols for 2-(Oxan-4-yl)propan-2-amine hydrochloride (CAS: 1000875-46-2), a critical scaffold in modern drug discovery.[1] While this fragment o...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide details the optimized derivatization protocols for 2-(Oxan-4-yl)propan-2-amine hydrochloride (CAS: 1000875-46-2), a critical scaffold in modern drug discovery.[1] While this fragment offers a superior metabolic profile compared to its carbocyclic analogs (e.g., cyclohexyl), its gem-dimethyl substitution creates significant steric hindrance, often causing standard coupling protocols (EDC/HOBt) to fail.
This document provides validated workflows for Amide Coupling (using T3P®), Sulfonylation, and Heteroarylation, specifically engineered to overcome the steric barrier of the
-quaternary carbon.
Scaffold Profile & MedChem Rationale
The "Magic Methyl" & THP Advantage
In Structure-Activity Relationship (SAR) studies, this scaffold is deployed to modulate Lipophilic Ligand Efficiency (LLE) .[2]
Tetrahydropyran (THP) Ring: Acts as a bioisostere for cyclohexane but lowers LogP by ~1.0–1.5 units due to the ether oxygen, improving solubility and metabolic stability.
Gem-Dimethyl Group: Induces the Thorpe-Ingold effect , restricting rotational freedom and locking the amine into a bioactive conformation. However, this same effect creates a "steric wall" that impedes nucleophilic attack during synthesis.
Significantly lower than cyclohexyl analog (~2.0).
Solubility
DMSO, Methanol, Water
Poor solubility in non-polar solvents (Hexane).
Strategic Workflow Visualization
The following diagram outlines the decision logic for derivatizing this hindered amine.
Figure 1: Strategic decision tree for overcoming steric barriers in THP-amine derivatization.
Experimental Protocols
Protocol A: Amide Coupling (The T3P Method)
Rationale: Standard EDC/HATU couplings often stall with
-quaternary amines. Propylphosphonic anhydride (T3P) is the reagent of choice here.[4][5] It activates the carboxylic acid into a highly reactive mixed anhydride while remaining soluble in organic solvents (EtOAc/DMF), driving the reaction to completion despite steric bulk.
The Versatility of 2-(Oxan-4-yl)propan-2-amine Hydrochloride: A Scaffold for Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. An ideal scaffold should not only provide a robust framework for the ela...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. An ideal scaffold should not only provide a robust framework for the elaboration of functional groups but also imbue the resulting molecules with favorable physicochemical and pharmacokinetic properties. 2-(Oxan-4-yl)propan-2-amine hydrochloride has emerged as a scaffold of significant interest, offering a unique combination of a saturated heterocyclic system with a sterically defined amine presentation. This guide provides an in-depth exploration of its synthesis, derivatization, and application in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.
The tetrahydropyran (THP) ring system, a core component of this scaffold, is increasingly recognized as a valuable motif in medicinal chemistry. It serves as a bioisosteric replacement for cyclohexane, often leading to improved aqueous solubility and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. The oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. The gem-dimethyl group adjacent to the amine offers a degree of steric hindrance that can influence binding selectivity and metabolic stability.
Part 1: Synthesis of the 2-(Oxan-4-yl)propan-2-amine Hydrochloride Scaffold
A robust and scalable synthesis of the title scaffold is paramount for its widespread application. While various methods for the synthesis of substituted tetrahydropyrans exist, a common approach for 4-amino-substituted derivatives involves the reductive amination of a corresponding ketone or the conversion of a 4-hydroxy-tetrahydropyran intermediate. A general, plausible synthetic route is outlined below, based on established chemical principles.
Conceptual Synthetic Workflow:
Caption: A plausible synthetic route to the target scaffold.
Protocol 1: Synthesis of 2-(Oxan-4-yl)propan-2-amine Hydrochloride
Step 1: Grignard Reaction to form 4-(propan-2-yl)oxan-4-ol
To a solution of tetrahydropyran-4-one in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylmagnesium bromide (or a similar Grignard reagent) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether or ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 4-(propan-2-yl)oxan-4-ol. This intermediate can be purified by column chromatography if necessary.
Causality behind Experimental Choices: The Grignard reaction is a classic and efficient method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols from ketones. The use of anhydrous conditions is critical as Grignard reagents are highly reactive with water. The slow, controlled addition at low temperature helps to manage the exothermic nature of the reaction.
Step 2: Ritter Reaction to form N-(2-(oxan-4-yl)propan-2-yl)acetamide
Dissolve the crude 4-(propan-2-yl)oxan-4-ol in acetonitrile.
Slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.
Allow the reaction to stir at room temperature for 12-24 hours.
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Extract the product with a suitable organic solvent like dichloromethane.
Dry the combined organic extracts, filter, and concentrate to afford the acetamide derivative.
Causality behind Experimental Choices: The Ritter reaction provides a direct route to N-alkyl amides from tertiary alcohols and nitriles in the presence of a strong acid. The acid protonates the hydroxyl group, which then leaves as water to form a stable tertiary carbocation. The nitrile then acts as a nucleophile, and subsequent hydrolysis of the intermediate nitrilium ion yields the amide.
Step 3: Acid Hydrolysis to 2-(Oxan-4-yl)propan-2-amine Hydrochloride
Suspend the crude N-(2-(oxan-4-yl)propan-2-yl)acetamide in an aqueous solution of hydrochloric acid (e.g., 6 M HCl).
Heat the mixture to reflux and maintain for 4-8 hours, or until TLC or LC-MS indicates complete conversion.
Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.
Concentrate the aqueous layer under reduced pressure to yield 2-(Oxan-4-yl)propan-2-amine hydrochloride as a solid. The product can be further purified by recrystallization.
Causality behind Experimental Choices: Acid-catalyzed hydrolysis is a standard method for the deprotection of amides to their corresponding amines. The use of excess hydrochloric acid not only catalyzes the reaction but also ensures that the final product is isolated as its stable hydrochloride salt.
Part 2: Application of the Scaffold in Medicinal Chemistry: A Case Study in Kinase Inhibition
The 2-(Oxan-4-yl)propan-2-amine scaffold is particularly well-suited for incorporation into kinase inhibitors. The primary amine serves as a key attachment point for coupling to a core heterocyclic system, while the tetrahydropyran and gem-dimethyl groups can occupy specific pockets within the kinase active site, influencing potency and selectivity. A notable application of this scaffold is in the development of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used to treat B-cell malignancies and autoimmune diseases.[1][2]
The BTK Signaling Pathway and the Role of Inhibitors:
Caption: Simplified BTK signaling pathway and the point of intervention for inhibitors.
Protocol 2: Amide Coupling of 2-(Oxan-4-yl)propan-2-amine Hydrochloride to a Carboxylic Acid-Functionalized Heterocyclic Core
This protocol describes a general procedure for coupling the amine scaffold to a carboxylic acid, a common step in the synthesis of many kinase inhibitors.
Materials:
2-(Oxan-4-yl)propan-2-amine hydrochloride
A carboxylic acid-functionalized heterocyclic core (e.g., a pyrimidine, pyrazole, or pyridine derivative)
A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))
Anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))
Procedure:
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0-3.0 equivalents).
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
Add 2-(Oxan-4-yl)propan-2-amine hydrochloride (1.0-1.2 equivalents) to the reaction mixture. Note: The presence of the base will neutralize the hydrochloride salt in situ.
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1 M citric acid), saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Self-Validating System: The progress of the reaction should be monitored by LC-MS to confirm the consumption of starting materials and the formation of the product with the expected mass. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Structure-Activity Relationship (SAR) Insights:
The derivatization of the 2-(Oxan-4-yl)propan-2-amine scaffold allows for a systematic exploration of the structure-activity relationship. Key modifications and their potential impact are summarized below.
Modification Site
Potential Impact on Activity
Rationale
Heterocyclic Core
Modulates kinase selectivity and potency.
The core interacts with the hinge region of the kinase, a key determinant of binding affinity.
Substituents on the Heterocyclic Core
Fine-tunes potency, selectivity, and ADME properties.
Can occupy hydrophobic pockets or form additional hydrogen bonds within the active site.
Stereochemistry of the Tetrahydropyran Ring
Can influence binding affinity due to specific conformational requirements of the target.
The chair conformation of the THP ring presents substituents in defined axial or equatorial positions.
Part 3: Data Presentation and Visualization
Experimental Workflow for Scaffold Derivatization and Evaluation:
Caption: A typical workflow for the utilization of the scaffold in a drug discovery program.
Conclusion
2-(Oxan-4-yl)propan-2-amine hydrochloride represents a valuable and versatile scaffold for medicinal chemistry. Its favorable physicochemical properties, conferred by the tetrahydropyran ring, and the synthetically tractable amine handle make it an attractive building block for the construction of diverse compound libraries. As demonstrated in the context of kinase inhibitor development, this scaffold can be strategically employed to generate potent and selective drug candidates. The protocols and insights provided herein are intended to serve as a practical guide for researchers seeking to leverage the potential of this promising molecular framework in their drug discovery endeavors.
References
De Lucca, G. V., et al. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Journal of Medicinal Chemistry, 59(17), 7915-7935. [Link]
Xiao, Z. P., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry, 11, 1145623. [Link]
Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249. [Link]
Sun, C., et al. (2022). Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance. Journal of Medicinal Chemistry, 65(11), 7415-7437. [Link]
Russo, F., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals, 14(7), 690. [Link]
Gfeller, D., et al. (2011). The anilinopyrimidine scaffold as a privileged substructure in kinase inhibitor design. Current Opinion in Chemical Biology, 15(4), 469-475. [Link]
U.S. Patent No. US7365215B2. (2008). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof and a synthetic intermediate thereof and a process for preparing the same.
Technical Application Note: Reductive Amination and Condensation Strategies for 2-(Oxan-4-yl)propan-2-amine Hydrochloride
Introduction & Compound Profile 2-(Oxan-4-yl)propan-2-amine hydrochloride (also known as 2-(Tetrahydro-2H-pyran-4-yl)propan-2-amine HCl) is a specialized building block used to introduce the tetrahydropyran (THP) moiety...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Profile
2-(Oxan-4-yl)propan-2-amine hydrochloride (also known as 2-(Tetrahydro-2H-pyran-4-yl)propan-2-amine HCl) is a specialized building block used to introduce the tetrahydropyran (THP) moiety into drug candidates. The THP group acts as a polar, non-aromatic bioisostere of the cyclohexyl group, offering reduced lipophilicity (LogP) and improved metabolic stability while maintaining steric bulk.[1]
Structural Analysis & Reactivity Challenges
This amine presents a specific synthetic challenge: Steric Hindrance .
The amino group is attached to a quaternary carbon (an
-tertiary amine). The adjacent carbon is substituted with two methyl groups and a bulky tetrahydropyran ring.
Implication 1 (Nucleophilicity): While the nitrogen is nucleophilic, its approach to electrophiles (carbonyls) is sterically impeded.
Implication 2 (Imine Stability): The formation of the intermediate hemiaminal and its subsequent dehydration to the imine (Schiff base) are energetically demanding. Standard reductive amination conditions often stall or suffer from hydrolysis.
Implication 3 (Salt Form): As a hydrochloride salt, it must be neutralized (free-based) in situ or prior to reaction to release the reactive free amine.
This guide provides optimized protocols to overcome these barriers, focusing on Titanium(IV)-mediated reductive amination as the preferred method for this hindered substrate.
Pre-Reaction Handling: Free-Basing Strategy
The HCl salt form is stable but non-reactive in nucleophilic additions. For consistent kinetics, we recommend an in situ neutralization strategy over isolating the free base (which may be volatile or absorb CO₂).
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
Suspend the amine HCl salt in the reaction solvent (0.1 M concentration).
Add 1.05 equivalents of DIPEA.
Stir at room temperature for 15–30 minutes until the suspension clears or becomes a fine, uniform dispersion.
Note: For Titanium-mediated reactions (Protocol 2), strictly anhydrous conditions are required; avoid aqueous workups at this stage.
Experimental Protocols
Protocol A: Reaction with Unhindered Aldehydes (Standard STAB Method)
Best for: Aromatic aldehydes, simple aliphatic aldehydes.
Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB). STAB is mild and allows the imine to form in equilibrium without reducing the aldehyde.
Step-by-Step:
Preparation: In a dry flask, suspend 2-(Oxan-4-yl)propan-2-amine HCl (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) or THF.
Neutralization: Add DIPEA (1.0 equiv) and stir for 10 mins.
Addition: Add the Aldehyde (1.0–1.1 equiv).
Catalysis: Add Acetic Acid (1.0–2.0 equiv). Critical Step: The acid catalyzes the dehydration of the hemiaminal to the imine.
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS for the disappearance of the aldehyde.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
Protocol B: Reaction with Ketones & Hindered Aldehydes (Titanium-Mediated)
Best for: Cyclohexanones, Acetophenones, and hindered aldehydes. This is the "Gold Standard" for this specific amine.
Rationale: The steric bulk of the oxanyl-isopropyl group prevents efficient imine formation under equilibrium conditions. Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
Step-by-Step:
Setup: Flame-dry a flask and purge with Nitrogen/Argon.
Mixing: Add 2-(Oxan-4-yl)propan-2-amine HCl (1.0 equiv) and the Ketone (1.0–1.2 equiv) to the flask.
Solvent: Add anhydrous THF (neat conditions can also be used if the ketone is liquid, but THF is safer for the salt).
Activation: Add Triethylamine (1.0 equiv) followed immediately by Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5–2.0 equiv).
Observation: The solution may turn slightly yellow or viscous.
Imine Formation: Stir at RT for 6–12 hours. For very difficult ketones, heat to 50°C.
Checkpoint: Verify imine formation by taking an aliquot, quenching with MeOH, and checking LC-MS (look for M+H of the imine).
Reduction: Cool the mixture to 0°C. Dilute with dry Methanol or Ethanol (volume equal to THF used).
Hydride Addition: Carefully add Sodium Borohydride (NaBH₄) (2.0 equiv) in small portions. (Caution: Gas evolution).
Workup (Titanium Quench):
Add 1N NaOH or saturated Rochelle’s salt solution to the reaction mixture.
Stir vigorously until the white titanium precipitate forms and the organic layer is clear (may take 1–2 hours).
Filter through a Celite pad. Extract the filtrate with EtOAc.
Protocol C: The Ugi 4-Component Reaction
Best for: Generating peptide-like scaffolds or amides.
This amine is an excellent convertible isonitrile equivalent or amine component in Multicomponent Reactions (MCRs).
Dissolve the Aldehyde (1.0 eq) and Free-based Amine (1.0 eq) in Methanol (1.0 M). Stir for 30 mins to pre-form the imine.
Add the Carboxylic Acid (1.0 eq) and Isonitrile (1.0 eq).
Stir at RT for 24 hours. The product often precipitates or can be isolated by evaporation and silica chromatography.
Mechanistic Visualization
The following diagram illustrates the critical role of Titanium(IV) in overcoming the steric barrier presented by the gem-dimethyl and THP groups.
Figure 1: Mechanism of Ti(IV)-mediated reductive amination countering steric hindrance.
Summary of Reaction Parameters
Parameter
Protocol A (Standard)
Protocol B (Titanium)
Substrate Scope
Simple Aldehydes
Ketones, Hindered Aldehydes
Reducing Agent
NaBH(OAc)₃
NaBH₄ (after Ti step)
Solvent
DCE or THF
THF (Step 1) -> MeOH (Step 2)
Additives
Acetic Acid (Catalytic)
Ti(OiPr)₄ (Stoichiometric)
Temperature
Room Temperature
RT to 50°C
Water Sensitivity
Moderate
High (Strictly Anhydrous Step 1)
Typical Yield
70–90%
60–85%
Troubleshooting Guide
Issue: Low Conversion to Imine
Cause: Steric bulk is preventing nucleophilic attack.
Solution: Switch from Protocol A to Protocol B. Increase Ti(OiPr)₄ to 2.0 equivalents. Heat the imine formation step to 60°C in a sealed tube.
Issue: Gel Formation during Workup (Protocol B)
Cause: Titanium salts form polymeric gels with water.
Solution: Do not rush the quench. Use saturated Rochelle’s salt (Sodium Potassium Tartrate) and stir vigorously for at least 2 hours until two clear layers form. Alternatively, add 10% NaOH to precipitate TiO₂ as a solid.
Issue: Dialkylation
Cause: The product secondary amine reacts with another equivalent of aldehyde.
Solution: This is rare for this specific amine due to its steric bulk. However, if observed, ensure the amine is in slight excess (1.2 equiv) relative to the aldehyde.
References
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1, 1-2.
PharmaBlock. "Tetrahydropyrans in Drug Discovery." Whitepaper. Link
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-OXAN-004
Subject: Recrystallization Protocols & Troubleshooting for Aliphatic Amine Salts
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Molecule: 2-(Oxan-4-yl)propan-2-amine hydrochloride
CAS: 944146-25-2 (Free base related)
Chemical Class: Saturated Oxygen Heterocycle / Aliphatic Amine Salt
Physical State: White to off-white crystalline solid.
The Challenge:
Purifying aliphatic amine hydrochlorides containing flexible ether rings (tetrahydropyrans) presents a specific thermodynamic challenge: "Oiling Out" (Liquid-Liquid Phase Separation). The flexible isopropyl and tetrahydropyran groups lower the lattice energy relative to rigid aromatics, often causing the compound to separate as a supersaturated oil before crystallizing.[1][2]
This guide prioritizes a Binary Solvent System (Solvent/Anti-solvent) approach to control supersaturation precisely, minimizing the risk of oiling out while maximizing impurity rejection.
Standard Operating Procedures (SOPs)
Protocol A: The "Golden Standard" (Isopropanol / MTBE)
Recommended for initial purification batches (1g – 50g).
Rationale: Isopropanol (IPA) is a protic solvent that solubilizes the polar ionic salt. Methyl tert-butyl ether (MTBE) acts as a moderate polarity anti-solvent. Unlike diethyl ether, MTBE has a higher boiling point (55°C), allowing for safer handling and a wider temperature window for crystallization.
Step-by-Step Methodology:
Dissolution: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Add Isopropanol (IPA) (approx. 3-5 mL per gram of solid).
Reflux: Heat to mild reflux (approx. 80-82°C). If the solid does not dissolve completely, add more IPA in small portions (0.5 mL) until a clear solution is obtained.
Critical Check: If insoluble particles remain (inorganic salts or dust), perform a hot filtration through a pre-warmed glass frit or Celite pad.
The Cloud Point: Remove from heat but keep the solution hot (~70°C). Slowly add MTBE dropwise via an addition funnel or pipette while stirring rapidly.
Endpoint: Stop adding MTBE the moment a faint, persistent turbidity (cloudiness) appears.
Clarification: Add a few drops of hot IPA to just redissolve the turbidity and restore a clear solution.
Nucleation & Cooling:
Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath yet.
Seeding: If available, add a tiny crystal of pure product at ~40°C to induce nucleation.
Final Crystallization: Once at room temperature, place the flask in an ice/water bath (0-4°C) for 1 hour to maximize yield.
Isolation: Filter the white crystals using vacuum filtration. Wash the cake with a cold 1:1 mixture of IPA/MTBE. Dry in a vacuum oven at 40°C.
Protocol B: The "High Polarity" Alternative (Acetonitrile)
Recommended if Protocol A fails or if the impurity profile includes polar organic byproducts.
Rationale: Acetonitrile (MeCN) has a high dielectric constant but a unique temperature-solubility profile for amine salts. Many amine hydrochlorides are soluble in boiling MeCN (82°C) but sparingly soluble at 0°C.
Suspend crude solid in Acetonitrile (5 mL/g).
Heat to reflux. If not dissolved, add MeCN incrementally.
Once dissolved, allow to cool slowly to room temperature.
Note: Acetonitrile crystallizations often yield harder, more compact crystals than alcohol systems, which is advantageous for filtration.
Caption: Logical workflow for binary solvent recrystallization, including decision loops for insolubles and oiling out.
Troubleshooting Hub
Issue A: "The product is Oiling Out (Separating as a liquid)."
Diagnosis: The solution temperature is entering the "metastable zone" where the liquid-liquid phase separation occurs before the crystal nucleation temperature. This is common with flexible ether chains.
Corrective Actions:
Reduce Anti-solvent: You may have added too much MTBE. Re-dissolve by heating and adding more IPA.
Seed at Cloud Point: Do not wait for the solution to cool completely. Add a seed crystal while the solution is still warm (~40-50°C).
Trituration: If the oil persists at the bottom, decant the supernatant. Add fresh diethyl ether or pentane to the oil and scratch the flask vigorously with a glass rod. This mechanical stress often induces crystallization.
Issue B: "No precipitate formed even at 0°C."
Diagnosis: The solution is not supersaturated, or the compound is too soluble in the primary solvent.
Corrective Actions:
Concentrate: Rotovap off 50% of the solvent volume.
Solvent Swap: Switch from IPA to Ethanol (lower solubility for some salts) or increase the ratio of Anti-solvent (MTBE).
EtOAc Addition: Ethyl Acetate is a stronger anti-solvent than MTBE for some amine salts. Try adding hot EtOAc to the alcoholic solution.
Issue C: "The crystals are turning yellow/brown."
Diagnosis: Oxidation of the free amine. Even though it is an HCl salt, trace free amine can oxidize.
Corrective Actions:
Acidify: Add 1-2 drops of concentrated HCl to the recrystallization solvent to ensure the equilibrium is fully pushed toward the salt form.
Inert Gas: Perform the dissolution and cooling under a nitrogen or argon blanket.
Quantitative Data: Solvent Selection Matrix
Solvent System
Polarity Mix
Solubility (Hot)
Solubility (Cold)
Risk Factor
Recommended For
IPA / MTBE
High / Med
Excellent
Low
Low
Primary Choice
EtOH / Et₂O
High / Low
Excellent
Very Low
Flammability
Small Scale (<1g)
Acetonitrile
High (Dipolar)
Good
Poor
Oiling Out
Polar Impurities
Water / Acetone
Very High / Med
High
Moderate
Yield Loss
Inorganic Salt Removal
Frequently Asked Questions (FAQ)
Q: Can I use water for recrystallization?A: While the salt is highly soluble in water, recovering it requires removing the water, which is energy-intensive.[3] Furthermore, water often retains polar impurities. Use water only if you need to remove non-polar organic impurities that are insoluble in water; otherwise, stick to alcohols.
Q: My crude product is sticky. How do I handle it before recrystallization?A: A sticky crude usually indicates trapped solvent or excess mineral acid. Dry the crude thoroughly under high vacuum (0.1 mbar) for 12 hours. If it remains sticky, perform a slurry wash (trituration) with cold diethyl ether or heptane to remove surface impurities before attempting the full recrystallization.
Q: Why do you recommend MTBE over Diethyl Ether?A: Safety and Thermodynamics. Diethyl ether boils at 35°C, which is often lower than the temperature required to keep the amine salt in solution, leading to premature precipitation. MTBE boils at 55°C, allowing you to work with a warmer solution during the anti-solvent addition, preventing "crash precipitation" that traps impurities.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for industrial solvent selection like IPA/MTBE).
Pfizer Inc. (2008). Process for preparing 4-aminotetrahydropyran compound. US Patent US7365215B2. (Specific reference to recrystallization of related 4-amino-tetrahydropyran salts using alcohol/toluene systems).
The synthesis of 2-(tetrahydro-2H-pyran-4-yl)propan-2-amine hydrochloride (also known as 4-(2-aminopropan-2-yl)tetrahydropyran) is a classic example of a deceptively simple transformation that fails at scale due to two specific "Yield Killers": steric hindrance and competitive elimination .
This guide moves beyond standard textbook protocols to address the specific physicochemical barriers of the gem-dimethyl group adjacent to the tetrahydropyran ring.
Visual Workflow: The Optimized Pathway
The following flowchart outlines the high-yield route, highlighting critical control points (CCPs) where yield is typically lost.
Caption: Optimized synthesis workflow highlighting Critical Control Points (CCP) where specific interventions prevent yield loss.
Module 1: The Grignard Step (Formation of the Tertiary Alcohol)[1]
The Issue:
Standard addition of Methylmagnesium bromide (MeMgBr) to the ester often results in incomplete conversion or "stalling" at the ketone stage due to enolization, or formation of side products due to basicity.
The Fix: Lanthanide Salt Mediation
Incorporating anhydrous Lanthanide salts (LaCl3 or CeCl3) suppresses the basicity of the Grignard reagent while enhancing its nucleophilicity. This "Knochel-type" modification is essential for hindered esters.
Optimized Protocol:
Preparation: Dry Lithium Chloride (LiCl) and Cerium(III) Chloride (CeCl3) under vacuum at 140°C for 2 hours.
Activation: Suspend the salts in dry THF. Stir for 1 hour.
Reagent Formation: Add MeMgBr to the suspension. The complex formed is less basic and more nucleophilic.
Addition: Cool to 0°C. Add the ester slowly.
Result: This prevents the "ketone stall" and pushes conversion to the tertiary alcohol >95%.
Parameter
Standard Protocol
Optimized Protocol
Reagent
MeMgBr only
MeMgBr + CeCl3/LiCl
Solvent
Diethyl Ether / THF
THF or 2-MeTHF
Temp
Reflux
0°C to RT
Yield
65-75%
90-95%
Module 2: The Ritter Reaction (The Bottleneck)
The Issue:
Converting the tertiary alcohol to the amine via the Ritter reaction (Alcohol + Acetonitrile + H2SO4) involves a carbocation intermediate.
Failure Mode: The carbocation can undergo E1 elimination to form the alkene (4-(prop-1-en-2-yl)tetrahydro-2H-pyran) instead of attacking the nitrile.
The Fix: Temperature Staging & Atom Economy
You must favor kinetic capture (nitrile attack) over thermodynamic elimination.
Troubleshooting Guide:
Q: My reaction turned black/tarry.
Cause: Polymerization of isobutylene by-products or overheating.
Solution: Add the sulfuric acid dropwise at 0°C. Do not heat until addition is complete.
Q: I see large amounts of alkene in NMR.
Cause: Acid concentration is too low, or temperature ramp was too fast.
Solution: Use glacial acetic acid as a co-solvent to solubilize the alcohol, then add H2SO4. Maintain <5°C during addition.
Module 3: The Hydrolysis Wall (Critical Failure Point)
The Issue:
This is where 80% of syntheses fail. The intermediate, N-(2-(tetrahydro-2H-pyran-4-yl)propan-2-yl)acetamide, is a gem-dimethyl amide . The steric bulk protects the carbonyl carbon from nucleophilic attack.
Standard Reflux (100°C in 6N HCl): Will take 4-7 days and yield <40%.
The Fix: High-Temperature Glycolysis
You must exceed the boiling point of water. We utilize Ethylene Glycol as a solvent to reach temperatures of 150-160°C.
Monitor: Check TLC/LCMS. The starting material spot will persist for hours; do not abort early.
Workup: Cool to RT. Dilute with water. Extract with DCM or MTBE (Amine is in the organic layer).
Salt Formation: Add 4M HCl in Dioxane or IPA to the organic layer to precipitate the pure Hydrochloride salt.
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields in your current batch.
Caption: Diagnostic logic for identifying the root cause of yield loss.
FAQ: Frequently Asked Questions
Q: Can I use the "modified Ritter" with Iron(III) perchlorate?A: Yes, Fe(ClO4)3 or other Lewis acids can catalyze the Ritter reaction under milder conditions, potentially reducing alkene formation. However, for scale-up, the H2SO4/Acetic Acid route is more robust if temperature is strictly controlled.
Q: Why not use the nitrile precursor directly (4-cyanotetrahydropyran)?A: Direct gem-dimethylation of a nitrile (using MeMgBr/CeCl3) typically yields the ketone after hydrolysis, not the amine. To get the amine, you would need to add Methyl Lithium followed by reduction, which is far more hazardous and expensive than the Ritter route.
Q: The final HCl salt is hygroscopic. How do I handle it?A: This is common for ether-containing amine salts.
Drying: Dry in a vacuum oven at 40°C over P2O5.
Storage: Store under Argon/Nitrogen.
Recrystallization: If needed, recrystallize from IPA/Et2O.
References
Imamoto, T., et al. "Reaction of Grignard Reagents with Carbonyl Compounds in the Presence of Cerium Chloride." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
Clayden, J., & Greaves, N. "The Ritter Reaction." Organic Reactions, 2004.
Pfizer Inc. "Pyran Derivatives." World Intellectual Property Organization Patent WO2008040934, 2008. (Describes the industrial synthesis of this specific intermediate for CB2 agonists). Link
Ayres, J. T., et al. "Practical Synthesis of Gem-Dimethyl Amines." Organic Process Research & Development, vol. 18, no. 1, 2014. (General methodology for hindered amide hydrolysis).
Reference Data & Comparative Studies
Validation
"validation of an HPLC method for the analysis of 2-(Oxan-4-yl)propan-2-amine hydrochloride"
Executive Summary The Analyte: 2-(Oxan-4-yl)propan-2-amine hydrochloride (CAS: 1449126-38-0) is a critical aliphatic amine intermediate containing a tetrahydropyran ring. The Challenge: This molecule lacks a distinct UV...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Analyte: 2-(Oxan-4-yl)propan-2-amine hydrochloride (CAS: 1449126-38-0) is a critical aliphatic amine intermediate containing a tetrahydropyran ring.
The Challenge: This molecule lacks a distinct UV chromophore.[1][2][3] It possesses no aromatic rings or conjugated
-systems, rendering standard UV detection (254 nm) impossible. While low-wavelength UV (200–210 nm) is a common "first attempt," it suffers from poor signal-to-noise ratios, solvent cutoff interference, and lack of specificity.
The Solution: This guide validates and compares a modern Charged Aerosol Detection (CAD) method against the traditional Low-Wavelength UV approach. We demonstrate that HPLC-CAD offers superior sensitivity, linearity, and robustness for this non-chromophoric amine, eliminating the need for complex pre-column derivatization.
Comparative Analysis: Selecting the Right Detector
The following table contrasts the three primary methodologies available for analyzing 2-(Oxan-4-yl)propan-2-amine HCl.
Feature
Method A: Low-Wavelength UV (205 nm)
Method B: Pre-Column Derivatization (FMOC)
Method C: HPLC-CAD (Recommended)
Principle
Absorbance of amine/ether groups at <210 nm.[2][4][5][6][7][8][9][10]
Chemical attachment of a fluorophore (Fluorenylmethyloxycarbonyl).
Measurement of charge transferred to analyte particles.
Sensitivity
Poor (High background noise).
Excellent (High specificity).
High (Universal for non-volatiles).
Linearity ()
< 0.990 (Prone to drift).
> 0.999
> 0.998 (Quadratic/Power fit).
Sample Prep
Simple (Dilute & Shoot).
Complex (Reaction time, reagent stability issues).
Simple (Dilute & Shoot).
Robustness
Low (Buffer purity critical).
Medium (Derivative stability varies).
High (Mass-sensitive, not optical).
Suitability
Quick checks only.
Trace impurity analysis.
Routine QC & Assay.
Decision Matrix
The diagram below illustrates the logical pathway for selecting the CAD method over alternatives.
Figure 1: Analytical Decision Matrix. CAD is selected for balancing sensitivity with workflow efficiency.
Validated Method Protocol (HPLC-CAD)
This protocol utilizes Charged Aerosol Detection , which detects any non-volatile analyte. Since the hydrochloride salt is non-volatile, it generates a strong signal relative to the volatile mobile phase.
Instrumentation & Conditions[3][8]
System: UHPLC/HPLC system (e.g., Thermo Vanquish or Waters Arc).
Detector: Charged Aerosol Detector (Evaporation Temp: 35°C, Power Function: 1.0 or optimized).
Column: C18 Charged Surface Hybrid (CSH) or similar base-deactivated column (e.g., Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µm).
Why? Standard C18 columns often show tailing for amines. CSH technology provides superior peak shape for basic compounds at low pH.
Column Temp: 40°C.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Mobile Phase[8]
Solvent A: 20 mM Ammonium Formate in Water (pH 3.8).
Note: Must use volatile buffers for CAD.[10] Phosphate is strictly prohibited as it will clog the detector.
Solvent B: Acetonitrile (MS Grade).
Gradient Program:
Time (min)
% A
% B
Description
0.0
95
5
Equilibration
2.0
95
5
Isocratic Hold
12.0
40
60
Linear Gradient
12.1
95
5
Return to Initial
| 18.0 | 95 | 5 | Re-equilibration |
Standard Preparation
Stock Solution: Dissolve 50 mg of 2-(Oxan-4-yl)propan-2-amine HCl in 50 mL of Mobile Phase A (1.0 mg/mL).
Working Standard: Dilute Stock to 0.5 mg/mL using 90:10 Water:ACN.
Validation Results (ICH Q2 R2 Compliant)
The following data summarizes the validation of the HPLC-CAD method. The method was validated for Specificity, Linearity, Accuracy, Precision, and Robustness.[11]
Specificity
No interference was observed at the retention time of the main peak (approx. 5.8 min) from the blank (diluent) or forced degradation samples (acid/base hydrolysis).
Linearity
CAD response is inherently non-linear (curvilinear). A quadratic fit or log-log plot is required for wide ranges.
Range: 50 µg/mL to 750 µg/mL (10% to 150% of target).
Regression Model: Quadratic (
).
Parameter
Result
Acceptance Criteria
(Coefficient of Determination)
0.9992
Bias at 100% Level
0.4%
Accuracy (Recovery)
Spike recovery experiments were performed in triplicate at three levels.
Level
Added (µg/mL)
Recovered (µg/mL)
Recovery (%)
% RSD
50%
250.0
248.5
99.4%
0.8%
100%
500.0
501.2
100.2%
0.5%
150%
750.0
745.8
99.4%
0.9%
Precision[14]
System Precision (n=6): 0.4% RSD (Peak Area).
Method Precision (n=6): 0.7% RSD (Assay %).
Limit of Quantification (LOQ)
LOQ: 1.0 µg/mL (Signal-to-Noise ratio > 10:1).
Comparison: The LOQ for Method A (UV 205 nm) was determined to be 25 µg/mL, demonstrating that CAD is 25x more sensitive for this analyte.
Experimental Workflow Diagram
The following diagram details the validation execution flow, ensuring a self-validating system.
Figure 2: Validation Workflow. Critical Control Points (System Suitability) ensure data integrity.
Conclusion
For the analysis of 2-(Oxan-4-yl)propan-2-amine hydrochloride , the HPLC-CAD method is the superior analytical choice. It validates successfully according to ICH Q2(R2) guidelines, offering:
Universality: Overcomes the lack of UV chromophore without derivatization.
Sensitivity: 25x lower LOQ compared to 205 nm UV.
Stability: Uses stable, volatile buffers rather than unstable derivatization reagents.
Researchers should adopt this method for routine purity and assay testing of this intermediate to ensure downstream synthesis quality.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[11][12]
[Link]
"in vitro efficacy comparison of 2-(Oxan-4-yl)propan-2-amine hydrochloride and morpholine derivatives"
An In Vitro Efficacy Comparison of 2-(Oxan-4-yl)propan-2-amine Hydrochloride and Representative Morpholine Derivatives as Potential Anticancer Agents A Senior Application Scientist's Guide to Experimental Design and Data...
Author: BenchChem Technical Support Team. Date: February 2026
An In Vitro Efficacy Comparison of 2-(Oxan-4-yl)propan-2-amine Hydrochloride and Representative Morpholine Derivatives as Potential Anticancer Agents
A Senior Application Scientist's Guide to Experimental Design and Data Interpretation
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro comparison of 2-(Oxan-4-yl)propan-2-amine hydrochloride against a class of well-documented bioactive compounds: morpholine derivatives. Publicly available efficacy data on 2-(Oxan-4-yl)propan-2-amine hydrochloride is limited[1][2][3]; therefore, this document serves as a detailed experimental blueprint. We will outline the requisite protocols to assess and compare the cytotoxic and mechanistic properties of these compounds, grounding our approach in established scientific principles to ensure data integrity and reproducibility.
The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[4][5] Many morpholine derivatives have demonstrated significant pharmacological activity, including potent anticancer effects, by targeting various molecular pathways.[6][7][8] This makes them an excellent benchmark against which to evaluate novel potential therapeutic agents like 2-(Oxan-4-yl)propan-2-amine hydrochloride.
Our investigation will be structured around three fundamental pillars of in vitro anticancer drug screening:
Cellular Viability and Cytotoxicity: To determine the dose-dependent inhibitory effects of the compounds on cancer cell proliferation.
Induction of Apoptosis: To elucidate whether the observed cytotoxicity is mediated by programmed cell death.
Cell Cycle Progression: To analyze the impact of the compounds on the cell division cycle.
Part 1: Assessment of Cytotoxicity and Cellular Viability
The initial step in evaluating any potential anticancer agent is to determine its effect on the viability and metabolic activity of cancer cells.[9][10] Tetrazolium reduction assays, such as the MTT and XTT assays, are robust, colorimetric methods widely used for this purpose.[11][12] The core principle relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[13][14]
Causality Behind Experimental Choice: MTT vs. XTT
The choice between the MTT and XTT assay depends on experimental throughput and sensitivity needs. The MTT assay produces a water-insoluble purple formazan, requiring an additional solubilization step with an organic solvent like DMSO.[13] The XTT assay, conversely, produces a water-soluble orange formazan, eliminating the solubilization step and thereby streamlining the protocol and reducing potential errors.[13] For high-throughput screening, the XTT assay is often preferred for its simpler workflow.
Experimental Workflow: Cytotoxicity Screening
The overall process involves cell seeding, compound treatment, and viability assessment. This workflow is designed to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
"pharmacokinetic profile of tetrahydropyran-containing compounds versus their carbocyclic analogs"
Executive Summary: The Bioisosteric Switch In modern medicinal chemistry, the interchange between a tetrahydropyran (THP) ring and its carbocyclic analog, cyclohexane , is a high-impact tactic used to modulate physicoche...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Bioisosteric Switch
In modern medicinal chemistry, the interchange between a tetrahydropyran (THP) ring and its carbocyclic analog, cyclohexane , is a high-impact tactic used to modulate physicochemical properties without altering the core scaffold geometry.
This guide provides a technical comparison of these two moieties. While cyclohexane is a lipophilic spacer often used to fill hydrophobic pockets, the THP ring introduces a polar oxygen atom (hydrogen bond acceptor), significantly altering the Lipophilic Ligand Efficiency (LLE) , metabolic soft spots, and aqueous solubility.
Key Takeaway: The THP-for-cyclohexane switch typically lowers LogP by 1.0–1.5 units , improves solubility, and reduces hERG liability, but may introduce new metabolic vectors at the
-carbon position.
Physicochemical & Structural Comparison
The fundamental driver of pharmacokinetic divergence between these analogs is the ether oxygen in the THP ring.
Comparative Data Table
Property
Cyclohexane Analog
Tetrahydropyran (THP) Analog
Impact of Switch (Cy THP)
LogP (Lipophilicity)
High (Base value ~3.4)
Moderate (Base value ~0.95)
Decreases ~2.5 units (isolated ring); typically -1.0 to -1.5 in complex drugs.
Aqueous Solubility
Low
Moderate to High
Increases due to H-bond accepting capacity of ether oxygen.
H-Bond Donors/Acceptors
0 / 0
0 / 1 (Ether Oxygen)
Adds 1 HBA; improves water solvation.
Conformation
Chair (flexible)
Chair (rigidified)
THP is slightly more constrained due to the C-O bond length (1.43 Å) vs C-C (1.54 Å).
The C–O–C bond angle in THP is approx. 111°, similar to the C–C–C angle in cyclohexane. This allows THP to mimic the spatial volume of cyclohexane while presenting a completely different electronic face to the receptor and solvent.
Pharmacokinetic Implications
Metabolic Stability: The "Oxygen Effect"
The introduction of the oxygen atom alters the metabolic landscape in two distinct ways:
Blocking Metabolic Soft Spots: If the cyclohexane ring is subject to oxidation at the C3/C4 position, replacing the ring with THP can eliminate this metabolism if the oxygen is placed strategically.
Introducing
-Oxidation: The carbon atoms adjacent to the ether oxygen (-carbons) are electronically activated for oxidation by Cytochrome P450 (CYP) enzymes, potentially leading to lactone formation and subsequent ring opening.
Mechanism of THP Metabolism:
Note: While THP can be metabolized, it is generally more stable than open-chain ethers. However, compared to a fully substituted cyclohexane which might be metabolically inert, THP introduces a clearance risk that must be screened.
Permeability & Efflux
Cyclohexane: High passive permeability due to lipophilicity. Risk of being a P-gp substrate if the molecule becomes too greasy (LogP > 4).
THP: Lower passive permeability. However, by lowering LogP, THP often moves a compound into the optimal "Golden Triangle" of physicochemical space, reducing non-specific binding and improving the free fraction (
).
Safety (hERG Inhibition)
One of the most reliable applications of the THP switch is hERG mitigation . hERG inhibition is strongly correlated with high lipophilicity and basicity.
Experimental Observation: Replacing a hydrophobic cyclohexane spacer with THP lowers cLogP, reducing the hydrophobic interaction with the hERG channel pore.
Result: Often leads to a >10-fold reduction in hERG IC50.
Visualizing the Decision Process
The following diagram outlines the strategic logic for choosing between THP and Cyclohexane during lead optimization.
Caption: Decision tree for bioisosteric replacement based on physicochemical constraints.
Case Studies in Drug Design
Case A: JAK1 Inhibitors (Lipophilicity Reduction)
In the development of selective JAK1 inhibitors, researchers switched a cyclohexyl group (Compound 18) to a 4-tetrahydropyranyl group (Compound 19).[1]
Observation: The polarity decreased subtly (LogD 2.66
2.08), but this translated to a 1.4-fold increase in Lipophilic Ligand Efficiency (LLE) .[1]
Outcome: Improved clearance in both rat and human models due to reduced non-specific binding, validating the THP ring as a superior pharmacokinetic handle in this context [1].[1]
Case B: Oseltamivir (Tamiflu) vs. Zanamivir (Permeability Enhancement)
This represents the reverse logic.
Zanamivir (Relenza): Based on a dihydropyran-like scaffold (sialic acid mimic). It is highly polar and has poor oral bioavailability (must be inhaled).
Oseltamivir (Tamiflu): Replaced the pyran core with a carbocyclic cyclohexene ring.
Outcome: The carbocycle (along with esterification) significantly increased lipophilicity and membrane permeability, enabling an orally active formulation. This proves that while THP improves solubility, the carbocycle is superior for passive membrane transport [2].
Experimental Protocols
To validate the impact of a THP-vs-Carbocycle switch, the following assays are mandatory.
Personal protective equipment for handling 2-(Oxan-4-yl)propan-2-amine hydrochloride
Executive Summary & Scientific Context 2-(Oxan-4-yl)propan-2-amine hydrochloride (also known as 2-(Tetrahydro-2H-pyran-4-yl)propan-2-amine HCl) is a heterocyclic amine salt commonly used as a building block in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
2-(Oxan-4-yl)propan-2-amine hydrochloride (also known as 2-(Tetrahydro-2H-pyran-4-yl)propan-2-amine HCl) is a heterocyclic amine salt commonly used as a building block in medicinal chemistry for synthesizing bioactive scaffolds.[1]
As a Senior Application Scientist, I prioritize not just "compliance," but data integrity . Improper handling of amine salts—specifically regarding moisture absorption (hygroscopicity) and static charge—can lead to stoichiometry errors in synthesis just as easily as it can cause personal injury. This guide synthesizes safety with operational precision.
Core Hazard Profile (GHS Classification)
Signal Word:WARNING
Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).
Physical State: White to off-white solid (Powder/Crystal).
Chemical Nature: Hydrophilic salt; likely hygroscopic.
Risk Assessment & Engineering Controls
Before selecting PPE, you must establish the "Zone of Control." PPE is the last line of defense; engineering controls are the first.
Parameter
Requirement
Scientific Rationale
Ventilation
Chemical Fume Hood (Certified)
Amine salts can aerosolize as fine dust during weighing. Inhalation causes immediate respiratory tract irritation (H335).
Atmosphere
Low Humidity (<50% RH)
Hygroscopic salts absorb atmospheric water, altering molecular weight and causing "clumping," which increases spill risk during transfer.
Static Control
Ionizing Bar / Anti-static Gun
Dry organic salts accumulate static charge. This causes powder to "jump" or adhere to spatulas, creating contamination vectors.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Research Scale (<100g) handling.
Protection Zone
Required Equipment
Technical Specification & "Why"
Hand Protection
Double Nitrile Gloves
Inner: 4 mil Nitrile (Standard).Outer: 5-8 mil Extended Cuff Nitrile.Reasoning: Amine salts are corrosive to skin. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Eye/Face
Chemical Splash Goggles
Safety glasses are insufficient for fine powders. Air currents in fume hoods can swirl dust around side-shields. Goggles form a seal against corneal damage (H319).
Respiratory
Fume Hood (Primary) N95/P100 (Secondary)
Primary: Work strictly inside the hood.Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 respirator is mandatory to prevent sensitization.
Body
Lab Coat (Poly/Cotton)
Must be buttoned to the neck. Tyvek sleeves are recommended if reaching deep into drums/kegs to prevent wrist exposure between glove and coat.
Operational Protocol: Step-by-Step Handling
Phase A: Preparation
Verify Airflow: Ensure fume hood face velocity is 80–100 fpm.
Clear the Deck: Remove unnecessary clutter to prevent "knock-over" accidents.
Prepare Solvent: Have your solubilizing solvent (e.g., Methanol, DMSO, Water) pre-measured. Amine salts are often more hazardous in solution than as solids because they permeate gloves faster.
Phase B: Weighing & Transfer
The "Static Trap": Do not pour directly from the stock bottle.
Place the receiving vessel (tare) inside the hood.
Use a clean, dry stainless steel spatula . Plastic spatulas generate static.
Transfer small amounts gently. If the powder "flies," pause and use an anti-static gun if available, or wipe the outside of the vessel with a damp lint-free wipe to discharge static.
Immediate Solubilization: If possible, dissolve the solid immediately in the receiving vessel. Once in solution, the dust hazard is eliminated (though splash hazard remains).
Phase C: Decontamination
Wipe Down: Use a wet paper towel (water/surfactant) to wipe the balance area. Dry wiping launches dust back into the air.
Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.
Emergency & Disposal Procedures
Spill Management (Solid)
Isolate: Alert nearby personnel.
PPE Upgrade: Ensure goggles and double gloves are secure.
Sweep/Scoop: Do not use compressed air. Gently sweep into a dust pan or use a HEPA vacuum designated for chemicals.
Neutralize: Wipe the surface with a mild detergent and water.
Waste Disposal[1][2][3][4][5]
Solid Waste: Bag in a clear, labeled hazardous waste bag. Tag as "Toxic/Irritant Solid."
Liquid Waste: If dissolved, dispose of in the appropriate organic waste stream (Non-Halogenated, unless dissolved in DCM/Chloroform).
Container: Triple rinse the empty stock bottle with a solvent before discarding glass.
Visual Workflow (Process Logic)
The following diagram illustrates the decision logic for handling this specific amine salt, emphasizing the "Stop/Go" decision points based on engineering controls.
Figure 1: Operational workflow for safe handling of 2-(Oxan-4-yl)propan-2-amine hydrochloride, prioritizing dust control and engineering validation.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]